molecular formula C14H20N2O2 B569744 Ethyl 4-anilinopiperidine-1-carboxylate CAS No. 116512-92-6

Ethyl 4-anilinopiperidine-1-carboxylate

Cat. No.: B569744
CAS No.: 116512-92-6
M. Wt: 248.326
InChI Key: AOCPQWXKKIAVLT-UHFFFAOYSA-N
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Description

Ethyl 4-anilinopiperidine-1-carboxylate is a chemical compound with the molecular formula C14H20N2O2 It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of an ethyl ester group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-anilinopiperidine-1-carboxylate typically involves the reaction of 4-anilinopiperidine with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

[ \text{4-anilinopiperidine} + \text{ethyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]

The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-anilinopiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the aniline moiety.

Scientific Research Applications

Ethyl 4-anilinopiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential pharmacological properties, including analgesic and anesthetic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-anilinopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The aniline moiety can engage in hydrogen bonding and π-π interactions, while the piperidine ring can provide steric and electronic effects that influence binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-anilinopiperidine-1-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-aminopiperidine-1-carboxylate: Lacks the aniline moiety, resulting in different chemical and biological properties.

    4-anilinopiperidine: Does not have the ester group, affecting its reactivity and solubility.

    N-phenylpiperidine: Similar structure but lacks the ester functionality, leading to different applications and reactivity.

Properties

IUPAC Name

ethyl 4-anilinopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-2-18-14(17)16-10-8-13(9-11-16)15-12-6-4-3-5-7-12/h3-7,13,15H,2,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCPQWXKKIAVLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40656343
Record name Ethyl 4-anilinopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116512-92-6
Record name Ethyl 4-anilinopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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